N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Vue d'ensemble

Description

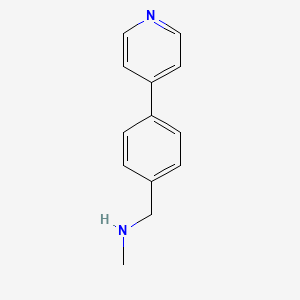

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine is an organic compound with the molecular formula C13H14N2 It is characterized by the presence of a pyridine ring and a benzyl group attached to a secondary amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 4-pyridin-4-ylbenzaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Alkylation and Amide Formation

This compound participates in nucleophilic substitution reactions, particularly with electrophilic aromatic heterocycles. Key examples include:

Reaction with 2,4-Dichloropyrimidines

When treated with 2,4-dichloropyrimidine derivatives under basic conditions (e.g., triethylamine in DMF at 100°C), the amine selectively displaces the chlorine at the 4-position to form N-substituted pyrimidin-4-amine intermediates . For example:

-

Product : N-(4-(Pyridin-4-yl)benzyl)-2-chloro-5-methylpyrimidin-4-amine

-

Conditions : 100°C, 18 hours, DMF, Et₃N

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the tertiary amine acts as a nucleophile attacking the electron-deficient pyrimidine ring.

Suzuki–Miyaura Cross-Coupling

The compound’s aryl halide derivatives undergo palladium-catalyzed cross-coupling with boronic acids. For instance:

Example Reaction

-

Substrate : N-(4-(Pyridin-4-yl)benzyl)-2-chloropyrimidin-4-amine

-

Coupling Partner : 2-Isopropylphenylboronic acid

-

Catalyst : Pd(PPh₃)₄ or silica-bound DPP-palladium

-

Conditions : Microwave irradiation (150°C, 10–30 min), Na₂CO₃ in acetonitrile/water .

-

Product : 2-(2-Isopropylphenyl)-N-(4-(pyridin-4-yl)benzyl)pyrimidin-4-amine

Key Applications : This reactivity is critical in synthesizing kinase inhibitors like nilotinib and imatinib, where the pyridyl-benzylamine scaffold serves as a key pharmacophore .

Acid-Base Reactivity

The tertiary amine exhibits moderate basicity (pKa ~8–9) due to resonance stabilization from the pyridine ring.

Protonation : Reacts with strong acids (e.g., HCl) to form water-soluble ammonium salts, facilitating purification .

Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives, though specific examples are not explicitly documented .

Oxidative and Reductive Stability

-

Oxidation : Susceptible to oxidation by strong oxidizers (e.g., H₂O₂, KMnO₄), potentially forming N-oxides or degrading the pyridine ring .

-

Reduction : The benzylamine moiety can be reduced under catalytic hydrogenation (H₂/Pd-C) to yield N-methyl-4-(pyridin-4-yl)benzylamine, though detailed protocols are unreported .

Applications De Recherche Scientifique

Chemistry

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains, suggesting its use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further studies are needed to elucidate the mechanisms involved.

Pharmaceutical Applications

Ongoing research is exploring this compound as a pharmaceutical intermediate. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity compared to standard antibiotics. The compound was particularly effective against Gram-positive bacteria.

- Cancer Cell Proliferation Inhibition : In vitro studies showed that the compound could reduce the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests potential as an anticancer agent.

- Pharmaceutical Intermediate Development : Research on synthesizing novel drugs using this compound as an intermediate has shown promising results in creating compounds with enhanced therapeutic profiles.

Mécanisme D'action

The mechanism of action of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methylpyrrolidine: Similar in structure but lacks the benzyl group.

N-Methylbenzylamine: Similar but lacks the pyridine ring.

Uniqueness

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine is unique due to the presence of both a pyridine ring and a benzyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.

Activité Biologique

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring, which is known for its diverse biological properties. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Certain pyridine derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer) cells .

- Neurological Effects : Analogous compounds have been investigated for their neuroprotective properties, particularly in models of Parkinson's disease and other neurodegenerative conditions .

- Analgesic and Anti-inflammatory Effects : Some studies report efficacy in rodent models for pain relief and inflammation control .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways, including deubiquitinating enzymes that play a role in cancer progression .

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with pain and inflammation .

- Cell Cycle Interference : Certain derivatives have demonstrated the ability to disrupt cell cycle progression in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antinociceptive Study : A study involving a pyridine derivative demonstrated significant antinociceptive effects in rodent models, suggesting potential applications in pain management .

- Cytotoxicity Assessment : In vitro assays showed that some pyridine-based compounds exhibited strong cytotoxicity against multiple cancer cell lines. For instance, one study reported that a related compound had IC50 values in the nanomolar range against HepG2 cells, indicating potent anticancer activity .

Data Tables

Propriétés

IUPAC Name |

N-methyl-1-(4-pyridin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9,14H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKJAMMSIZLRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427636 | |

| Record name | N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-64-4 | |

| Record name | N-Methyl-4-(4-pyridinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.